molecular formula C36H34N2O7 B11649503 4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid

4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid

Cat. No.: B11649503
M. Wt: 606.7 g/mol
InChI Key: RJDNRFYNSPNKET-RHANQZHGSA-N
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Description

4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3311~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid is a complex organic compound with a unique structure that includes a tricyclo[3311~3,7~]decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid typically involves multiple steps:

    Formation of the Tricyclo[3.3.1.1~3,7~]decane Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclo[3.3.1.1~3,7~]decane structure.

    Attachment of the Phenyl Group: The tricyclo[3.3.1.1~3,7~]decane is then reacted with a phenyl group through a Friedel-Crafts alkylation reaction.

    Formation of the Tetrahydropyrimidin-5(2H)-ylidene Moiety: This involves the condensation of urea with the phenyl-tricyclo[3.3.1.1~3,7~]decane derivative.

    Methoxylation and Benzoic Acid Attachment: The final steps include methoxylation and the attachment of the benzoic acid group through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput reactors, and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups within the tetrahydropyrimidin-5(2H)-ylidene moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions often involve Lewis acids like aluminum chloride (AlCl₃) for electrophilic substitutions and bases like sodium hydroxide (NaOH) for nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

Biologically, the compound’s interactions with various biomolecules are of interest. It can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its structure suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Adapalene: A compound with a similar tricyclo[3.3.1.1~3,7~]decane structure, used in dermatology.

    Benzoic Acid Derivatives: Compounds like 4-methoxybenzoic acid share structural similarities and are used in various chemical applications.

Uniqueness

What sets 4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid apart is its combination of the tricyclo[3.3.1.1~3,7~]decane moiety with the tetrahydropyrimidin-5(2H)-ylidene and benzoic acid groups, providing a unique set of chemical and biological properties.

This detailed overview highlights the complexity and potential of 4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3311~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid in various scientific fields

Properties

Molecular Formula

C36H34N2O7

Molecular Weight

606.7 g/mol

IUPAC Name

4-[[4-[(Z)-[1-[4-(2-adamantyl)phenyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C36H34N2O7/c1-44-31-18-21(4-11-30(31)45-19-20-2-5-25(6-3-20)35(41)42)17-29-33(39)37-36(43)38(34(29)40)28-9-7-24(8-10-28)32-26-13-22-12-23(15-26)16-27(32)14-22/h2-11,17-18,22-23,26-27,32H,12-16,19H2,1H3,(H,41,42)(H,37,39,43)/b29-17-

InChI Key

RJDNRFYNSPNKET-RHANQZHGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C4C5CC6CC(C5)CC4C6)OCC7=CC=C(C=C7)C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C4C5CC6CC(C5)CC4C6)OCC7=CC=C(C=C7)C(=O)O

Origin of Product

United States

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